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Compound of Interest

Compound Name: ONPG

Cat. No.: B10762244 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This guide provides a comprehensive overview of the enzymatic hydrolysis of ortho-

nitrophenyl-β-D-galactopyranoside (ONPG) by β-galactosidase, a cornerstone technique in

molecular biology and microbiology. The content herein delves into the core principles of the

reaction, detailed experimental methodologies, and kinetic data, tailored for a technical

audience engaged in research and development.

Core Principles of ONPG Hydrolysis
β-galactosidase (EC 3.2.1.23) is a hydrolase enzyme that catalyzes the cleavage of β-

galactosides into monosaccharides.[1] In microbiology, its most well-known natural substrate is

lactose, which is hydrolyzed into galactose and glucose.[2][3][4][5][6] The ability of bacteria to

ferment lactose is dependent on two key enzymes: a permease to transport lactose into the cell

and β-galactosidase to initiate catabolism.[2][4][6]

The ONPG assay leverages a synthetic, chromogenic substrate, ortho-nitrophenyl-β-D-

galactopyranoside. ONPG is structurally analogous to lactose, but the glucose moiety is

replaced by an ortho-nitrophenyl group.[2][4][7] This substitution allows ONPG to be

recognized and cleaved by β-galactosidase. The hydrolysis of the β-galactoside bond in ONPG
yields galactose and ortho-nitrophenol (ONP).[2][4] While ONPG is colorless, ONP is a yellow
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compound with a strong absorbance at 420 nm, providing a straightforward and quantifiable

measure of enzymatic activity.[3][8][9]

A key advantage of ONPG is its ability to penetrate the cell membrane without the need for a

specific permease, unlike lactose.[2][6] This characteristic is particularly useful for

differentiating bacteria that possess β-galactosidase but lack permease (late lactose

fermenters) from true non-lactose fermenters.[2][4]

Quantitative Analysis of β-Galactosidase Kinetics
The enzymatic activity of β-galactosidase on ONPG can be described by Michaelis-Menten

kinetics.[8] The key parameters, Michaelis constant (Km) and maximum velocity (Vmax),

provide insights into the enzyme's affinity for the substrate and its catalytic efficiency. A lower

Km value indicates a higher affinity of the enzyme for the substrate.

Below is a summary of kinetic parameters for β-galactosidase from various sources using

ONPG as the substrate.

Enzyme
Source

Km (mM) Vmax (units) Optimal pH
Optimal
Temperature
(°C)

Aspergillus

oryzae
0.800 0.0864 A/min 7.5 -

Lactobacillus

plantarum

HF571129

6.644
147.5 µmol min-

1 mg-1
6.5 50

Kluyveromyces

fragilis
- - 6.5 -

Pseudomonas

BAL-31
- - - -

Mannheimia

succiniciproduce

ns (BgaA and

BgaB)

- - 7.0 - 8.0 -
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Note: The units for Vmax can vary between studies and are presented as reported in the

source.

Detailed Experimental Protocols
The following sections provide standardized protocols for the preparation of reagents and the

execution of the ONPG assay for both bacterial cultures and cell lysates.

Reagent Preparation
Z-Buffer: For 100 mL, dissolve 0.8 g Na2HPO4·7H2O, 0.28 g NaH2PO4·H2O, 0.5 mL of 1 M

KCl, and 0.05 mL of 1 M MgSO4 in distilled water. Adjust the pH to 7.0 and add 0.135 mL of

β-mercaptoethanol. Store at 4°C.[3]

ONPG Solution: Prepare a 4 mg/mL solution of ONPG in Z-buffer or a suitable phosphate

buffer.[9][10] This solution should be freshly prepared and protected from light.

Stop Solution: A 1 M solution of sodium carbonate (Na2CO3) is typically used to stop the

enzymatic reaction by drastically increasing the pH.[10]

ONPG Assay for Bacterial Cultures (Qualitative/Semi-
Quantitative)
This method is commonly used in microbiology to test for the presence of β-galactosidase

activity in bacteria.

Bacterial Growth: Culture the bacteria in a medium containing lactose to induce the

expression of the lacZ gene, which encodes for β-galactosidase.[4][7]

Cell Suspension: Prepare a dense suspension of the bacteria in 0.5 mL of saline or buffer.

Permeabilization (Optional but Recommended): Add a drop of toluene or chloroform to the

cell suspension and vortex vigorously to permeabilize the cell membranes and release the

enzyme.

Reaction Initiation: Add an ONPG disk or a specific volume of ONPG solution to the cell

suspension.[7]
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Incubation: Incubate the mixture at 37°C.[4][7]

Observation: A positive result is indicated by the development of a yellow color. The time

taken for the color to develop can provide a semi-quantitative measure of enzyme activity.[4]

[6] Reactions should be observed for up to 24 hours before being considered negative.[4]

ONPG Assay for Cell Lysates (Quantitative)
This protocol is designed for the quantitative measurement of β-galactosidase activity, often

used when it serves as a reporter gene in transfected eukaryotic cells or for purified enzyme

studies.

Cell Lysis:

Wash the cells with phosphate-buffered saline (PBS).

Resuspend the cell pellet in a cold lysis buffer (e.g., 0.25 M Tris-HCl, pH 8.0).[11]

Perform freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen or a dry

ice/ethanol bath followed by rapid thawing at 37°C) to ensure complete cell lysis.[11]

Centrifuge the lysate at high speed (e.g., 12,000 rpm) at 4°C to pellet cell debris.[11]

Collect the supernatant containing the soluble proteins.[11]

Enzyme Reaction:

In a microplate well or cuvette, combine a specific volume of the cell extract with a

reaction buffer (e.g., Z-buffer or a 2X Assay Buffer containing NaPO4, MgCl2, β-

mercaptoethanol, and ONPG).[3][11]

Initiate the reaction by adding the ONPG solution.

Incubation: Incubate the reaction mixture at 37°C. The incubation time can range from 30

minutes to several hours, depending on the enzyme concentration.[10][11][12]

Reaction Termination: Stop the reaction by adding the stop solution (1 M Na2CO3).[10][11]
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Quantification: Measure the absorbance of the solution at 420 nm using a spectrophotometer

or a microplate reader.[3][8][11] Use a blank containing all components except the cell

extract to zero the instrument.

Calculation of Activity: The specific activity of β-galactosidase is typically expressed in Miller

units or as the amount of ONP produced per unit time per milligram of protein.

Visualizing the Process: Diagrams and Workflows
The following diagrams, generated using the DOT language, illustrate the key processes

involved in ONPG hydrolysis by β-galactosidase.

Enzymatic Reaction

ONPG
(o-nitrophenyl-β-D-galactopyranoside)

(Colorless)
β-GalactosidaseSubstrate Binding

Galactose

o-nitrophenol
(Yellow, A420nm)

Product Release

Product Release

Click to download full resolution via product page

Caption: The enzymatic hydrolysis of ONPG by β-galactosidase.
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Caption: A typical experimental workflow for the ONPG assay.
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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